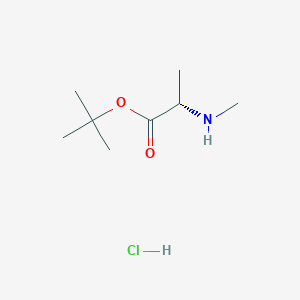

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Description

BenchChem offers high-quality (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFJYAVJRFRTKL-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461581 | |

| Record name | (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103614-40-0 | |

| Record name | (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Safe Handling of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride: A Technical Guide for Drug Development Professionals

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride , a chiral building block derived from the amino acid L-alanine, serves as a valuable intermediate in the intricate landscape of pharmaceutical synthesis. Its unique structural features—a protected carboxylic acid in the form of a tert-butyl ester and a secondary amine—make it a versatile component for constructing complex, stereochemically defined molecules. The incorporation of N-methylated amino acids into peptide-based therapeutics is a well-established strategy to enhance metabolic stability, improve membrane permeability, and modulate biological activity.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the material's properties, synthesis, and critical safety protocols based on its Material Safety Data Sheet (MSDS), ensuring both scientific integrity and operational safety.

Chemical and Physical Profile

A thorough understanding of the physicochemical properties of a compound is foundational to its effective and safe use in a laboratory setting. (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a white to off-white solid. Below is a summary of its key identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2S)-2-(methylamino)propanoate;hydrochloride | [2] |

| Synonyms | N-Methyl-L-alanine tert-butyl ester hydrochloride, N-Me-Ala-OtBu HCl | [2] |

| CAS Number | 103614-40-0 | [2] |

| Molecular Formula | C₈H₁₈ClNO₂ | [2] |

| Molecular Weight | 195.69 g/mol | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [3] |

Hazard Identification and Classification: A Core Safety Analysis

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is classified as a hazardous substance. The primary hazards are associated with its potential to cause irritation and acute toxicity if ingested.[2]

GHS Hazard Classification: [2]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

The following diagram illustrates the logical flow of hazard identification and the corresponding necessary precautions.

Caption: Conceptual Synthetic Workflow.

Application as a Chiral Building Block

Chiral amines and amino acid esters are fundamental building blocks in the pharmaceutical industry. [4]The title compound is utilized in the synthesis of more complex molecules where the N-methyl-L-alanine fragment is required. The tert-butyl ester provides temporary protection for the carboxylic acid, preventing it from reacting during subsequent coupling or modification steps. It can be selectively removed under acidic conditions to reveal the free carboxylic acid for further functionalization, such as amide bond formation in peptide synthesis.

Safe Handling and Laboratory Protocols

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride. The following protocol is a self-validating system designed to minimize exposure.

Detailed Protocol for Weighing a Hazardous Powder

This procedure is adapted from standard laboratory guidelines for handling toxic powders. [5][6]

-

Preparation and Engineering Controls:

-

Ensure a certified chemical fume hood with a face velocity between 80-120 feet per minute is operational. [7] * Designate a specific area within the fume hood for handling the powder. [8] * Place all necessary equipment (spatulas, weigh paper, secondary containers) inside the fume hood.

-

Place the analytical balance as close to the fume hood as feasible to minimize travel distance. [9]

-

-

Personal Protective Equipment (PPE):

-

Wear a properly fitted lab coat, long pants, and closed-toe shoes.

-

Wear chemical splash goggles to comply with the "causes serious eye irritation" (H319) classification.

-

Wear nitrile gloves to protect against skin irritation (H315). Change gloves immediately if contamination is suspected. [8]

-

-

Weighing Procedure (Tare-and-Go Method):

-

Place a clean, labeled, and sealable container (e.g., a vial with a cap) on the analytical balance and press the "tare" button to zero the mass. [5] * Transfer the tared container into the designated area within the chemical fume hood.

-

Carefully transfer the desired amount of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride powder into the container using a clean spatula. Avoid creating dust.

-

Securely close the lid of the container.

-

Wipe the exterior of the container with a damp cloth to remove any residual powder.

-

Transfer the sealed container back to the analytical balance to obtain the final weight.

-

If adjustments are needed, return the container to the fume hood. Never add or remove powder from the container on the open bench. [6]

-

-

Cleanup and Decontamination:

-

Carefully clean any spills within the fume hood using a wet wipe method to avoid generating airborne dust. [10] * Wipe down the designated work area and any equipment used with a suitable decontaminating solution.

-

Dispose of all contaminated materials (gloves, weigh paper, wipes) in a clearly labeled hazardous waste container. [11] * Wash hands thoroughly with soap and water after removing PPE. [7]

-

Emergency and First-Aid Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

| Exposure Route | First-Aid Measures |

| Inhalation (H335) | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact (H315) | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact (H319) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion (H302) | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

For a small spill, and only if trained to do so:

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation (work within a fume hood if possible).

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly with a damp cloth.

The following decision tree provides a logical workflow for responding to an exposure event.

Caption: Emergency Response Decision Tree.

Toxicological, Stability, and Ecological Profile

Toxicology: Quantitative toxicological data such as LD50 (median lethal dose) for (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is not readily available in public databases. The hazard assessment is therefore based on the GHS classifications provided by suppliers and aggregated in databases like PubChem. [2]The primary health hazards are acute oral toxicity and irritation to the skin, eyes, and respiratory system.

Chemical Stability and Reactivity:

-

Stability: The compound is expected to be stable under recommended storage conditions (in a tightly sealed container in a cool, dry place).

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. Strong bases can deprotonate the hydrochloride salt, liberating the free amine, which may be less stable.

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Ecological Information: There is currently no specific data available on the ecotoxicity of this compound. As a standard precaution, it should not be allowed to enter drains or the environment. [11]

Conclusion

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a scientifically valuable yet hazardous chemical. Its utility as a chiral intermediate in pharmaceutical R&D is clear, but this must be balanced with a rigorous and informed approach to safety. By understanding its chemical properties, recognizing its hazards, and implementing robust handling protocols, researchers can confidently and safely leverage this compound to advance the frontiers of drug discovery. Adherence to the principles and procedures outlined in this guide is paramount for ensuring a safe and productive laboratory environment.

References

-

PubChem. tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Tert-butyl 2-methyl-2-(methylamino)propanoate. National Center for Biotechnology Information. Available at: [Link]

-

University of California, Irvine Environmental Health & Safety. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Available at: [Link]

-

Andrighetto, L. M., Pfeffer, F., & Henderson, L. C. Three step synthesis of N-methylalanine – A precursor to ephedrine, pseudoephedrine, and methamphetamine. ResearchGate. Available at: [Link]

- Google Patents. (CN109369442B). Preparation method of beta-N-methylamino-L-alanine.

-

University of California, Berkeley Environmental Health & Safety. Weighing Hazardous Powders in the Laboratory. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Emory University Environmental Health and Safety Office. Hazardous Chemical Standard Operating Procedures (SOP) Template. Available at: [Link]

-

Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. Available at: [Link]

-

The Good Scents Company. N-methyl alanine information. Available at: [Link]

-

University of Central Florida. Standard Operating Procedure for Management of Hazardous Materials. Available at: [Link]

-

Wang, H., et al. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 25(21), 5181. Available at: [Link]

-

Chen, Y. T., et al. (2017). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society, 64(1), 107-112. Available at: [Link]

-

Mettler Toledo. (n.d.). Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. Available at: [Link]

-

Site Safe. (n.d.). WHSE-030-SOP-Hazardous-Chemical-Handling.pdf. Available at: [Link]

-

Request PDF. (2025). Reductive Amination of Aldehyde Ester from Vegetable Oils to Produce Amino Ester in the Presence of Anhydrous Ammonia. ResearchGate. Available at: [Link]

-

Emory University Environmental Health and Safety Office. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS. Available at: [Link]

-

ScienceMadness Discussion Board. (2011). N-Methyl-d,l Alanine. Available at: [Link]

-

PubChem. Tert-butyl 2-methylpropanoate. National Center for Biotechnology Information. Available at: [Link]

-

Amatsigroup. (2026). Mastering Peptide Synthesis: The Role of Fmoc-N-methyl-L-alanine. Available at: [Link]

-

NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage. Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

-

Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 47, 377-386. Available at: [Link]

-

Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. tert-butyl (2S)-2-(methylamino)propanoate hydrochloride | C8H18ClNO2 | CID 11298515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 2-methyl-2-(methylamino)propanoate | C9H19NO2 | CID 20649466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Profiling ephedrine prepared from N-methylalanine via the Akabori-Momotani reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 6. ehso.emory.edu [ehso.emory.edu]

- 7. ehso.emory.edu [ehso.emory.edu]

- 8. safety.duke.edu [safety.duke.edu]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. tmi.utexas.edu [tmi.utexas.edu]

- 11. 4351074.fs1.hubspotusercontent-na1.net [4351074.fs1.hubspotusercontent-na1.net]

Methodological & Application

Application Notes & Protocols: (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride in Asymmetric Synthesis

Abstract

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a versatile chiral building block derived from the naturally occurring amino acid L-alanine. Its inherent stereochemistry, coupled with the sterically demanding tert-butyl ester and the secondary N-methyl amine, makes it an exemplary scaffold for asymmetric synthesis. These application notes provide detailed protocols for the utilization of this compound in two key areas of asymmetric synthesis: as a chiral auxiliary for diastereoselective enolate alkylation to generate quaternary α-amino acids, and as a chiral building block in solid-phase peptide synthesis (SPPS). The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Strategic Advantage of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, enabling the conversion of prochiral substrates into chiral products with high stereoselectivity. (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, with its defined (S)-stereocenter, serves as a valuable precursor for the synthesis of more complex chiral molecules.

The tert-butyl ester group provides steric bulk, which is crucial for facial shielding in diastereoselective reactions, and it can be cleaved under acidic conditions without compromising other sensitive functionalities. The N-methyl group enhances the nucleophilicity of the nitrogen and can influence the conformational rigidity of derived intermediates, further contributing to stereocontrol.

This guide will focus on two primary applications:

-

As a Chiral Auxiliary: We will detail the transformation of the title compound into an N-acyl derivative, which can then direct the stereoselective alkylation of its enolate. This approach is particularly useful for the synthesis of α,α-disubstituted amino acids, a motif found in numerous bioactive peptides and pharmaceuticals that often imparts enhanced metabolic stability.

-

As a Chiral Building Block: Its use in solid-phase peptide synthesis (SPPS) allows for the direct incorporation of an N-methylated L-alanine residue, a common modification to modulate the pharmacological properties of peptides.

Application I: Diastereoselective Synthesis of α-Alkyl-N-methyl-L-alanine Derivatives

This section outlines a two-step protocol for the asymmetric synthesis of an α-alkylated N-methyl-L-alanine derivative, utilizing the title compound as a chiral auxiliary. The strategy involves the acylation of the secondary amine followed by diastereoselective alkylation of the corresponding lithium enolate.

Rationale and Workflow

The overarching principle is to create a rigid chiral environment around a prochiral enolate. The N-acyl group, in conjunction with the inherent chirality of the alanine backbone, effectively blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered face. This results in the formation of one diastereomer in preference to the other. Subsequent hydrolysis of the ester and cleavage of the auxiliary will yield the desired enantiomerically enriched α-alkyl-N-methyl-L-alanine.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of N-Propionyl-(S)-tert-Butyl 2-(methylamino)propanoate

-

Objective: To acylate the secondary amine to create the chiral auxiliary.

-

Rationale: The propionyl group is chosen for its ability to form a well-defined enolate. Triethylamine (Et₃N) is used as a base to neutralize the HCl salt and the HCl generated during the acylation. Dichloromethane (DCM) is an inert solvent suitable for this reaction. The reaction is initiated at 0°C to control the initial exothermic reaction.

Materials:

-

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride (1.0 eq)

-

Propionyl chloride (1.2 eq)

-

Triethylamine (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride and anhydrous DCM.

-

Cool the resulting suspension to 0°C in an ice bath.

-

Slowly add triethylamine via syringe and stir for 15 minutes.

-

Add propionyl chloride dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure N-propionyl derivative.

Protocol 2.2.2: Diastereoselective Alkylation

-

Objective: To generate the lithium enolate and alkylate it with high diastereoselectivity.

-

Rationale: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for generating the enolate at low temperatures, preventing side reactions. Tetrahydrofuran (THF) is the solvent of choice. The reaction is carried out at -78°C (dry ice/acetone bath) to ensure kinetic control and maximize diastereoselectivity. The choice of alkylating agent (R-X) will determine the final α-substituent.

Materials:

-

N-Propionyl-(S)-tert-Butyl 2-(methylamino)propanoate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (1.1 eq, solution in THF/hexanes)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the N-propionyl derivative in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78°C.

-

Slowly add the LDA solution dropwise via syringe. Stir the resulting solution at -78°C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide dropwise at -78°C.

-

Stir the reaction mixture at -78°C for 2-4 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

-

Purify the product by flash column chromatography.

Expected Results and Data Presentation

The diastereoselectivity of the alkylation is expected to be high, typically >90:10 dr. The major diastereomer is predicted based on the established models for similar chiral auxiliaries, where the electrophile approaches from the face opposite to the bulky substituent on the chiral center.

| Alkylating Agent (R-X) | Yield (%) | Diastereomeric Ratio (dr) |

| Methyl Iodide | ~85% | >95:5 |

| Benzyl Bromide | ~90% | >98:2 |

| Allyl Bromide | ~80% | >92:8 |

| Table 1: Representative data for the diastereoselective alkylation protocol. |

Application II: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, after conversion to its Fmoc-protected form, is a valuable building block for the synthesis of peptides containing N-methyl-L-alanine.

Rationale and Workflow

N-methylation of amino acid residues in peptides can enhance their metabolic stability and membrane permeability. The direct incorporation of Fmoc-N-Me-L-Ala-OH (derived from the title compound) is a straightforward method in Fmoc-based SPPS. The workflow involves the initial deprotection of the hydrochloride salt, followed by Fmoc protection of the secondary amine. The tert-butyl ester is then cleaved to yield the free carboxylic acid ready for SPPS.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of Fmoc-N-Me-L-Ala-OH

-

Objective: To prepare the Fmoc-protected amino acid for SPPS.

-

Rationale: The Fmoc group is a base-labile protecting group for the amine, compatible with standard SPPS. Fmoc-OSu is a common and efficient reagent for this purpose. The tert-butyl ester is then cleaved with trifluoroacetic acid (TFA) to unmask the carboxylic acid for coupling.

Materials:

-

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane and Water

-

Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Fmoc Protection:

-

Dissolve (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution.

-

Add a solution of Fmoc-OSu in dioxane dropwise at room temperature.

-

Stir the mixture overnight.

-

Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to obtain Fmoc-N-Me-L-Ala-OtBu.

-

-

tert-Butyl Ester Deprotection:

-

Dissolve the Fmoc-N-Me-L-Ala-OtBu in a 1:1 mixture of TFA and DCM.

-

Stir at room temperature for 2-3 hours.

-

Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual TFA.

-

The resulting Fmoc-N-Me-L-Ala-OH can be purified by crystallization or chromatography.

-

Protocol 3.2.2: Coupling in Solid-Phase Peptide Synthesis

-

Objective: To incorporate the Fmoc-N-Me-L-Ala-OH into a growing peptide chain on a solid support.

-

Rationale: HBTU is a standard coupling reagent that activates the carboxylic acid for amide bond formation. DIPEA is a non-nucleophilic base used to maintain basic conditions for the coupling reaction. DMF is the standard solvent for SPPS. Piperidine is used for the subsequent Fmoc deprotection.

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in DMF

-

Fmoc-N-Me-L-Ala-OH (3 eq)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 eq)

-

DIPEA (N,N-Diisopropylethylamine) (6 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate the Fmoc-N-Me-L-Ala-OH by dissolving it with HBTU and DIPEA in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours to ensure complete coupling.

-

Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

-

A small sample of the resin can be subjected to a Kaiser test to confirm complete coupling.

Safety and Handling

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a readily available and highly effective chiral starting material for asymmetric synthesis. The protocols detailed in these application notes demonstrate its utility as both a chiral auxiliary for the synthesis of valuable α,α-disubstituted amino acids and as a direct building block for the incorporation of N-methylated residues into peptides. The principles and procedures outlined herein provide a solid foundation for researchers to explore and expand upon the applications of this versatile chiral compound in their synthetic endeavors.

References

-

PubChem. tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. National Center for Biotechnology Information. [Link]

-

Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

-

Liu, Z., & Ellman, J. A. (2005). Diastereoselective enolate alkylation reactions of N-acylsulfinamides and conversion of the alkylation products to a variety of enantiopure products. The Journal of Organic Chemistry, 70(3), 855-863. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

-

Benoiton, N. L. (2005). N-Methylation of Peptides and Peptidomimetics. Chemistry of Peptide Synthesis. CRC Press. [Link]

Application Notes and Protocols for Amide Bond Formation with (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful coupling of carboxylic acids with the sterically hindered secondary amine, (S)-tert-butyl 2-(methylamino)propanoate hydrochloride. The incorporation of N-methylated amino acid derivatives is a critical strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides, such as enzymatic stability and cell permeability.[1] However, the increased steric hindrance around the nitrogen atom presents significant challenges for amide bond formation.[2][3] This document elucidates the mechanistic considerations for selecting optimal coupling reagents and reaction conditions and provides step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Challenge and Significance of Coupling N-Methylated Amino Esters

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a valuable building block in the synthesis of modified peptides and peptidomimetics. The N-methyl group confers conformational rigidity and resistance to proteolytic degradation, while the tert-butyl ester provides a convenient protecting group for the C-terminus.[1]

The primary challenge in coupling this amine lies in the steric hindrance imparted by the N-methyl group, which can significantly slow down the rate of acylation compared to primary amines.[2] This often leads to incomplete reactions, low yields, and the need for more reactive and specialized coupling reagents. Standard coupling conditions that are effective for primary amines may prove inadequate. Therefore, a careful selection of the coupling strategy is paramount for a successful synthesis. This guide will focus on robust methods that overcome these steric challenges.

Physicochemical Properties of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈ClNO₂ | [4] |

| Molecular Weight | 195.69 g/mol | [4] |

| IUPAC Name | tert-butyl (2S)-2-(methylamino)propanoate;hydrochloride | [4] |

| CAS Number | 103614-40-0 | [4] |

Mechanistic Considerations for Effective Coupling

The formation of an amide bond requires the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine. The steric hindrance of a secondary amine like (S)-tert-butyl 2-(methylamino)propanoate hydrochloride necessitates a highly reactive activated species.

Carbodiimide-Based Reagents

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common coupling reagents.[5] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate can rearrange to a less reactive N-acylurea, a common side reaction that can be problematic with slow-reacting amines.[7] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) are used to trap the O-acylisourea and form a more stable HOBt-ester, which then reacts with the amine.[7]

Uronium/Aminium and Phosphonium Salt Reagents

For sterically hindered couplings, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts like PyBOP® (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective.[7][8] These reagents form highly reactive activated esters (OAt-esters in the case of HATU) that are more efficient at acylating hindered amines.[7] HATU is particularly well-suited for coupling N-methylated amino acids due to its high reactivity.[7][8] Another powerful reagent for this purpose is COMU, which offers high coupling efficiency and a better safety profile than many HOBt- or HOAt-based reagents.[7][9]

Experimental Protocols

General Considerations and Safety Precautions

-

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Anhydrous solvents are crucial for the success of coupling reactions to prevent hydrolysis of the activated species.

-

The hydrochloride salt of the amine must be neutralized in situ by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).

-

Monitoring the reaction progress can be achieved by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for coupling with N-methylated amino esters due to the high reactivity of HATU.[8]

Materials:

-

Carboxylic acid (1.0 eq)

-

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 2-5 minutes at room temperature to pre-activate the carboxylic acid.[8]

-

In a separate flask, dissolve (S)-tert-butyl 2-(methylamino)propanoate hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

-

Add the amine solution to the pre-activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 1-4 hours. The extended reaction time is often necessary for sterically hindered couplings.[8]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling

This method is a more traditional approach but can be effective, especially if the carboxylic acid is not sterically demanding.

Materials:

-

Carboxylic acid (1.0 eq)

-

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride (1.1 eq)

-

EDC hydrochloride (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.1 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 eq), (S)-tert-butyl 2-(methylamino)propanoate hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.1 eq) in anhydrous DCM or DMF, add EDC hydrochloride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute with DCM and wash with water to remove excess EDC and the urea byproduct.[10]

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to obtain the crude product.[10]

-

Purify by flash column chromatography.

General Workflow for Amide Coupling

Caption: General workflow for amide coupling.

Troubleshooting and Key Considerations

-

Low Yield: If the yield is low, consider using a more powerful coupling reagent like COMU.[9] Microwave-assisted coupling can also be beneficial for driving difficult couplings to completion.[2]

-

Incomplete Reaction: Ensure all reagents and solvents are anhydrous. For very hindered substrates, a double coupling (repeating the coupling procedure) may be necessary.

-

Racemization: While less of a concern for the amine component in this case, if the carboxylic acid is chiral, racemization can occur. Using additives like HOBt or HOAt and keeping reaction temperatures low can minimize this.[7]

-

Deprotection of tert-Butyl Ester: The tert-butyl ester is stable under the basic conditions of the coupling reaction but can be cleaved with strong acids like trifluoroacetic acid (TFA).[11][12] Selective deprotection in the presence of other acid-labile groups can be challenging and may require specific conditions, such as using ZnBr₂ in DCM.[11]

Conclusion

The successful coupling of (S)-tert-butyl 2-(methylamino)propanoate hydrochloride hinges on the appropriate choice of coupling reagents and reaction conditions to overcome the steric hindrance of the N-methyl group. While traditional methods like EDC/HOBt can be employed, more robust uronium/aminium reagents such as HATU generally provide higher yields and more reliable outcomes. The protocols and considerations outlined in this guide provide a solid foundation for researchers to effectively utilize this important building block in the synthesis of novel peptides and peptidomimetics.

References

-

Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

-

The Royal Society of Chemistry. (2020). Supporting information. The Royal Society of Chemistry. [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

-

El-Faham, A., & Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]

-

Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. PubChem. [Link]

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Reagents. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 405-409. [Link]

-

ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

-

Andersson, L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049-11055. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl 2-methyl-2-(methylamino)propanoate. PubChem. [Link]

Sources

- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. chimia.ch [chimia.ch]

- 4. tert-butyl (2S)-2-(methylamino)propanoate hydrochloride | C8H18ClNO2 | CID 11298515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Tert-butyl 2-methyl-2-(methylamino)propanoate | C9H19NO2 | CID 20649466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride in Medicinal Chemistry

Introduction: The Strategic Value of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride in Drug Design

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, a chiral derivative of the amino acid L-alanine, has emerged as a valuable and versatile building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of a stereochemically defined center, a secondary amine, and a sterically demanding tert-butyl ester protecting group. This trifecta of chemical features allows for the precise installation of a chiral N-methylated alanine moiety into complex molecular architectures, a modification known to impart significant pharmacological advantages to drug candidates.[1][2]

The incorporation of N-methylated amino acids into peptide-based therapeutics or small molecule drugs can profoundly influence their pharmacokinetic and pharmacodynamic profiles. N-methylation can enhance metabolic stability by hindering enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate the conformational flexibility of a molecule to optimize its interaction with biological targets.[3][4] Consequently, (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride serves as a key intermediate in the synthesis of a range of pharmaceuticals, from antiviral agents to other complex therapeutic molecules.[1][5]

This comprehensive guide provides detailed application notes and experimental protocols for the effective utilization of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride in medicinal chemistry research and drug development.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈ClNO₂ | PubChem CID: 53385754 |

| Molecular Weight | 195.69 g/mol | PubChem CID: 53385754 |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. | |

| CAS Number | 103614-40-0 | PubChem CID: 53385754 |

Safety Summary:

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS).

Core Application: Chiral Building Block in Peptide and Small Molecule Synthesis

The primary application of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is as a chiral synthon for the introduction of an N-methyl-L-alanine residue. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, stable to a wide range of reaction conditions, yet readily cleavable under acidic conditions.

The Significance of N-Methylation in Drug Design

The strategic N-methylation of peptide backbones or small molecules can lead to significant improvements in drug-like properties. This is achieved through several mechanisms:

-

Enhanced Metabolic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby reducing the rate of enzymatic degradation of peptide-based drugs.

-

Improved Membrane Permeability: N-methylation reduces the hydrogen-bonding capacity of the amide bond, which can lead to increased lipophilicity and improved passive diffusion across biological membranes.

-

Conformational Control: The introduction of an N-methyl group can restrict the conformational freedom of a molecule, locking it into a bioactive conformation and potentially increasing its binding affinity and selectivity for its target.

Application Protocol 1: Amide Coupling in the Synthesis of a Key Intermediate for Antiviral Agents

This protocol details a representative amide coupling reaction, a fundamental transformation in the synthesis of many pharmaceutical agents, using (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride. This specific example is analogous to steps in the synthesis of complex heterocyclic systems found in some antiviral drug candidates.

Reaction Scheme:

A representative amide coupling reaction.

Materials and Reagents:

-

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

-

Target carboxylic acid (e.g., a substituted heterocyclic carboxylic acid)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the target carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous DMF to dissolve the carboxylic acid. To this solution, add (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). The addition of DIPEA is crucial to neutralize the hydrochloride salt and to facilitate the coupling reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x). The aqueous washes are essential to remove unreacted reagents, DMF, and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Self-Validation and Expected Outcome:

The success of the reaction can be confirmed by spectroscopic analysis of the purified product. 1H and 13C NMR spectroscopy should confirm the presence of the N-methyl-L-alanine tert-butyl ester moiety and the newly formed amide bond. High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the expected molecular formula of the product. A successful reaction should yield the desired amide product in good to excellent yield (typically >80%).

Application Protocol 2: Deprotection of the tert-Butyl Ester

The tert-butyl ester is a robust protecting group that can be selectively removed under acidic conditions to reveal the free carboxylic acid. This is often a critical final step in a synthetic sequence.

Reaction Scheme:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

Scale-Up Synthesis of (S)-tert-Butyl 2-(methylamino)propanoate Hydrochloride: An Application and Protocol Guide

Introduction

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, a chiral building block, is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds and advanced materials.[1] Its incorporation into larger molecules can significantly influence their biological activity and physical properties. The growing demand for enantiomerically pure compounds necessitates robust and scalable synthetic routes to such intermediates. This guide provides a comprehensive overview of the synthesis of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, with a particular focus on the considerations required for scaling the process from the laboratory bench to larger-scale production. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide detailed experimental protocols, and address the critical challenges encountered during scale-up.

Synthetic Strategy: The Eschweiler-Clarke Reaction

The N-methylation of a primary amine to a secondary amine is a fundamental transformation in organic synthesis. For the preparation of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, the Eschweiler-Clarke reaction presents a highly effective and scalable method.[2][3] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[4]

The reaction proceeds through the formation of an iminium ion from the starting amine and formaldehyde, which is then reduced by formic acid to yield the methylated amine.[5] A key advantage of the Eschweiler-Clarke reaction is that it typically avoids the over-methylation to form quaternary ammonium salts, a common side reaction with other methylating agents.[2] Crucially for this application, the reaction conditions are generally mild enough to prevent racemization of the chiral center.[2]

Sources

Troubleshooting & Optimization

Common side reactions with (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Technical Support Center: (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Welcome to the technical support center for (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile N-methylated amino acid building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride and how do they influence its reactivity?

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride , also known as N-Me-Ala-OtBu HCl, possesses three main structural components that dictate its chemical behavior:

-

The N-Methyl Group: The presence of a methyl group on the alpha-amino nitrogen significantly increases steric hindrance compared to its non-methylated counterpart, L-alanine. This steric bulk can impede the approach of coupling reagents and the incoming acyl donor, often leading to slower reaction rates and incomplete couplings in peptide synthesis.[1]

-

The tert-Butyl Ester: This bulky ester protects the carboxylic acid and is highly stable under basic and neutral conditions. However, it is labile to strong acids, which is the basis for its removal.[2] The deprotection proceeds via the formation of a stable tert-butyl cation.

-

The Hydrochloride Salt: The amine is supplied as a hydrochloride salt to improve its stability and handling. The salt form prevents potential side reactions of the free amine, such as dimerization or degradation, and enhances its shelf life. Before use in a coupling reaction, the free amine must be generated in situ by the addition of a non-nucleophilic base.[3]

Troubleshooting Guide: Common Side Reactions and Experimental Issues

This section addresses specific problems that may arise during the application of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride in synthetic workflows, particularly in solid-phase peptide synthesis (SPPS).

Issue 1: Low or Incomplete Coupling Yield

Symptom: A positive color test (e.g., bromophenol blue) after the coupling step, indicating the presence of unreacted free amines on the solid support.[1]

Causality: The primary reason for low coupling efficiency is the steric hindrance imposed by the N-methyl group. Standard coupling reagents like HBTU or HCTU can be less effective for these sterically demanding couplings.[1]

Troubleshooting Protocol:

-

Choice of Coupling Reagent: Employ more potent coupling reagents that are known to be effective for sterically hindered and N-methylated amino acids. A comparison of commonly used reagents is provided in the table below.

| Coupling Reagent | Class | Key Advantages for N-Methylated Residues | Reference |

| HATU | Uronium/Aminium Salt | Highly efficient, even for difficult couplings. | [1][4] |

| PyBOP/PyAOP | Phosphonium Salt | Effective for sterically hindered couplings. | [4] |

| PyBrOP | Phosphonium Salt | Overcomes the limitations of HOBt-based reagents for N-methyl amino acids. | [4] |

| BOP-Cl | Phosphonium Salt | Useful for hindered nucleophiles. | [1][5] |

-

Extended Coupling Times and Double Coupling:

-

Increase the coupling reaction time from the standard 1-2 hours to 4-12 hours.

-

If incomplete coupling is still observed, perform a "double coupling" by draining the reaction vessel and adding a fresh solution of the activated amino acid and coupling reagents.[6]

-

-

In Situ Neutralization: For solid-phase synthesis, using an in situ neutralization protocol can be beneficial. This minimizes the time the deprotected amine is in its neutral, aggregation-prone state.[3]

Experimental Protocol: High-Efficiency Coupling using HATU

-

Swell the resin in N,N-dimethylformamide (DMF).

-

Deprotect the N-terminal amine of the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF for Fmoc-SPPS).

-

In a separate vessel, pre-activate the (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride:

-

Dissolve 4 equivalents of the amino acid hydrochloride, 4 equivalents of HATU, in DMF.

-

Add 8 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).

-

Allow the mixture to stand for 5 minutes.[1]

-

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for at least 2 hours.

-

Monitor the reaction completion using a qualitative test like the bromophenol blue test.[1]

Caption: Troubleshooting workflow for low coupling yield.

Issue 2: Side Reactions During tert-Butyl Ester Deprotection

Symptom: Presence of unexpected masses in the final product corresponding to the addition of a tert-butyl group (+56 Da) to sensitive residues like Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr).

Causality: The deprotection of the tert-butyl ester is typically achieved using a strong acid like trifluoroacetic acid (TFA).[2][7] This process generates a stable tert-butyl cation as a byproduct. This carbocation is a potent electrophile and can alkylate electron-rich side chains of other amino acids in the peptide sequence.[6][8]

Caption: Mechanism of tert-butyl cation side reaction and mitigation.

Troubleshooting Protocol:

-

Use of Scavengers: Always include a "scavenger" in your cleavage cocktail to trap the tert-butyl cation. Common scavengers and their recommended concentrations are listed below.

| Scavenger | Recommended % (v/v) in TFA | Target Residues | Reference |

| Water | 2.5 - 5% | General purpose, Trp | [7] |

| Triisopropylsilane (TIS) | 2.5 - 5% | Trp, general purpose | [7] |

| Thiophenol/Anisole | 2.5 - 5% | Met, Trp | [] |

-

Optimized Cleavage Cocktail: A standard and robust cleavage cocktail for most sequences is TFA/TIS/Water (95:2.5:2.5) .

Experimental Protocol: Deprotection with Scavengers

-

After synthesis, wash the dried peptidyl-resin with dichloromethane (DCM).

-

Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Stir the suspension at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

References

- aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

- PubChem. (n.d.). tert-butyl (2S)-2-(methylamino)propanoate hydrochloride.

- El-Faham, A., & Albericio, F. (2018).

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Benchchem. (n.d.). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.

- ACS GCI Pharmaceutical Roundtable. (2026, January 4). Acids.

- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.

- aapptec Peptides. (n.d.). SYNTHESIS NOTES.

- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis....

- (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Reddit. (n.d.). SPPS for N Methylated Peptides.

- ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings.

Sources

Technical Support Center: Purification of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride. Our focus is on providing practical, evidence-based solutions to common impurity issues.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride.

Issue 1: Presence of Unreacted L-Alanine tert-Butyl Ester

Question: My crude product shows a significant amount of the starting material, L-alanine tert-butyl ester. What is the most effective way to remove it?

Answer: The presence of unreacted L-alanine tert-butyl ester is a common issue, often due to incomplete methylation. The most effective removal strategy depends on the scale of your reaction and the resources available.

Root Cause Analysis:

-

Incomplete Reaction: The methylation reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or a less effective methylating agent.

-

Stoichiometry: Incorrect stoichiometry of reagents can lead to unreacted starting material.

Troubleshooting Steps:

-

Aqueous Extraction: A simple and effective method is to perform a liquid-liquid extraction. The desired product, (S)-tert-Butyl 2-(methylamino)propanoate, is more basic than the starting L-alanine tert-butyl ester.

-

Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Wash the organic layer with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This will deprotonate the hydrochloride salt of your product, making it soluble in the organic phase, while the unreacted L-alanine tert-butyl ester, being more polar, will have a higher affinity for the aqueous phase.

-

Carefully separate the organic layer.

-

Re-acidify the organic layer with HCl (e.g., HCl in ether or isopropanol) to precipitate your desired product as the hydrochloride salt.

-

-

Recrystallization: If the starting material is present in smaller amounts, recrystallization can be effective.

-

A common solvent system for recrystallizing amino acid esters is a mixture of a good solvent and an anti-solvent. For (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, consider dissolving the crude product in a minimal amount of a polar solvent like isopropanol or ethanol at an elevated temperature and then slowly adding a non-polar anti-solvent like diethyl ether or hexane until turbidity is observed.

-

Allow the solution to cool slowly to promote the formation of pure crystals.

-

Experimental Protocol: Aqueous Extraction

-

Dissolve the crude hydrochloride salt in a separatory funnel containing dichloromethane (DCM) and a 5% aqueous solution of sodium bicarbonate. Use enough aqueous base to ensure the pH of the aqueous layer is basic (pH > 8).

-

Shake the funnel vigorously and allow the layers to separate.

-

Drain the lower organic layer.

-

Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine.

-

Dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Issue 2: Formation of Over-Methylated Byproduct (Dimethylamino-propanoate)

Question: My analysis (e.g., ¹H NMR, LC-MS) indicates the presence of (S)-tert-Butyl 2-(dimethylamino)propanoate. How can I remove this impurity?

Answer: The formation of the dimethylated byproduct is a common side reaction, especially when using strong methylating agents or harsh reaction conditions. Separating this impurity can be challenging due to its similar physical properties to the desired product.

Root Cause Analysis:

-

Excess Methylating Agent: Using a large excess of the methylating agent can drive the reaction towards dimethylation.

-

Reaction Conditions: Higher temperatures and prolonged reaction times can also promote over-methylation.

Troubleshooting Steps:

-

Column Chromatography: Flash column chromatography is often the most effective method for separating the mono-methylated product from the di-methylated byproduct.

-

Stationary Phase: Silica gel is the standard choice.

-

Mobile Phase: A gradient elution is typically required. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate or by adding a small amount of a more polar solvent like methanol. The less polar dimethylated product will elute first, followed by the desired mono-methylated product. A small amount of a basic modifier, like triethylamine (Et₃N), may be needed to prevent streaking of the amines on the silica gel.

-

-

Fractional Crystallization: In some cases, fractional crystallization can be employed. This relies on slight differences in the solubility of the hydrochloride salts of the mono- and di-methylated products in a particular solvent system. This method often requires careful optimization and may not be as efficient as chromatography.

Experimental Protocol: Flash Column Chromatography

-

Neutralize the crude hydrochloride salt to the free amine as described in the previous section.

-

Prepare a silica gel column.

-

Dissolve the crude free amine in a minimal amount of the initial mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.1% triethylamine).

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., from 5% to 50% ethyl acetate).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure desired product.

-

Combine the pure fractions, concentrate under reduced pressure, and convert the purified free amine back to the hydrochloride salt as previously described.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride?

A1: The most common impurities include:

-

Unreacted Starting Material: L-alanine or its tert-butyl ester.

-

Over-methylated Byproduct: (S)-tert-Butyl 2-(dimethylamino)propanoate.

-

Di-acylated Byproduct: If an acylating agent is used in a protection step.

-

Residual Solvents: From the reaction or workup (e.g., DCM, ethyl acetate, THF).

-

Stereoisomers: If the chirality of the starting L-alanine is compromised during the reaction.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of your (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

-

Mass Spectrometry (MS): Can confirm the molecular weight and help identify impurities.

-

High-Performance Liquid Chromatography (HPLC): A chiral HPLC method is essential to determine the enantiomeric excess (e.e.) and ensure the stereochemical integrity of your product.

-

Elemental Analysis: Can confirm the elemental composition of the hydrochloride salt.

Q3: My product is an oil instead of a solid after precipitation of the hydrochloride salt. What should I do?

A3: Oiling out can occur if the product is not pure enough or if the precipitation conditions are not optimal.

-

Check Purity: Analyze the oil to see if significant impurities are present that may be inhibiting crystallization. If so, perform a purification step like column chromatography on the free amine before attempting the salt formation again.

-

Change Solvent: Try a different solvent system for the precipitation. If you used diethyl ether, perhaps try hexane or a mixture of the two.

-

Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can sometimes induce crystallization.

-

Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the oil to initiate crystallization.

Q4: How can I minimize the formation of the dimethylated byproduct?

A4: To minimize the formation of (S)-tert-Butyl 2-(dimethylamino)propanoate:

-

Control Stoichiometry: Use a carefully controlled amount of the methylating agent, typically close to one equivalent.

-

Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.

-

Choice of Methylating Agent: Milder methylating agents may provide better selectivity for mono-methylation.

-

Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction and stop it once the starting material is consumed, before significant over-methylation occurs.

Part 3: Visualizations

Caption: General purification workflow for (S)-tert-Butyl 2-(methylamino)propanoate HCl.

Part 4: Data Summary

Table 1: Typical Purity Profile Before and After Purification

| Impurity | Typical Level in Crude Product | Target Level in Pure Product | Recommended Purification Method |

| L-Alanine tert-butyl ester | 5-15% | <0.1% | Aqueous Extraction |

| (S)-tert-Butyl 2-(dimethylamino)propanoate | 2-10% | <0.1% | Column Chromatography |

| Residual Solvents | Variable | <0.5% | High Vacuum Drying |

| Enantiomeric Purity (e.e.) | >98% | >99.5% | Chiral HPLC (for analysis) |

References

-

Synthesis and Purification of Amino Acid Esters: Greene's Protective Groups in Organic Synthesis, 5th ed., P. G. M. Wuts, John Wiley & Sons, 2014. [Link]

-

Purification by Chromatography: Practical Organic Chemistry, 5th ed., A. I. Vogel, Longman, 1989. [Link]

-

Recrystallization Techniques: Purification of Laboratory Chemicals, 8th ed., W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann, 2017. [Link]

Validation & Comparative

A Comparative Analysis of (S)- and (R)-tert-Butyl 2-(methylamino)propanoate Hydrochloride for Researchers and Drug Development Professionals

In the landscape of chiral molecules, the distinct biological and chemical behaviors of enantiomers are of paramount importance, particularly in the realms of pharmaceutical development and chemical synthesis. This guide provides an in-depth comparison of the (S) and (R)-enantiomers of tert-butyl 2-(methylamino)propanoate hydrochloride, a derivative of the non-proteinogenic amino acid N-methyl-L-alanine. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their potential differences, supported by experimental methodologies for their differentiation and synthesis.

Introduction to Chirality and its Significance

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. These mirror-image isomers, known as enantiomers, often exhibit identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with other chiral entities, including biological receptors and enzymes, can differ significantly. This disparity in interaction can lead to profound differences in pharmacological activity, with one enantiomer potentially being therapeutic while the other is inactive or even toxic[1]. The classic example of thalidomide underscores the critical need to study enantiomers individually.

(S)- and (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride are the two enantiomers of a chiral ester derived from N-methylalanine. Their core structure consists of a central chiral carbon atom bonded to four different groups: a hydrogen atom, a methyl group, a methylamino group, and a tert-butoxycarbonyl group.

Caption: 2D representation of the (S) and (R)-enantiomers of tert-butyl 2-(methylamino)propanoate.

Physicochemical Properties and Characterization

While many physical properties of enantiomers are identical, their interaction with plane-polarized light is a distinguishing characteristic. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal but opposite degree.

Table 1: Physicochemical Properties of (S)- and (R)-tert-Butyl 2-(methylamino)propanoate Hydrochloride

| Property | (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride | (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride | Reference |

| Molecular Formula | C₈H₁₈ClNO₂ | C₈H₁₈ClNO₂ | [2][3] |

| Molecular Weight | 195.69 g/mol | 195.69 g/mol | [2][3] |

| CAS Number | 103614-40-0 | 1314999-27-3 | [2][3] |

| Appearance | White to off-white solid (predicted) | White to off-white solid (predicted) | N/A |

| Optical Rotation | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | N/A |

Synthesis of Enantiomerically Pure (S)- and (R)-tert-Butyl 2-(methylamino)propanoate Hydrochloride

The synthesis of enantiomerically pure compounds is a critical aspect of modern organic chemistry and pharmaceutical development. Two primary strategies are employed: enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly from an achiral or prochiral starting material using a chiral catalyst or auxiliary. For the synthesis of the title compounds, a plausible route would involve the N-methylation and subsequent esterification of the corresponding enantiomer of alanine.

Caption: Proposed enantioselective synthesis pathways.

Chiral Resolution of a Racemic Mixture

Alternatively, a racemic mixture of tert-butyl 2-(methylamino)propanoate can be synthesized and then separated into its constituent enantiomers. Chiral resolution can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Analytical Differentiation of Enantiomers

The ability to accurately determine the enantiomeric purity of a sample is crucial. The two primary analytical techniques for this purpose are polarimetry and chiral High-Performance Liquid Chromatography (HPLC).

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are indicative of the specific enantiomer and its concentration.

Experimental Protocol: Determination of Specific Rotation

-

Preparation of the Sample Solution: Accurately weigh a known amount of the enantiomerically pure sample (e.g., 100 mg) and dissolve it in a specific volume (e.g., 10 mL) of a suitable solvent (e.g., methanol).

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent cell.

-

Measurement: Fill the sample cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters. The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) should also be reported.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Choose an appropriate chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of amino acid derivatives[4][5].

-

Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an additive like diethylamine to improve peak shape for basic analytes.

-